6-Azabicyclo[3.1.0]hexane
Overview
Description
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has advanced significantly, employing various catalytic systems both transition-metal-catalyzed and transition-metal-free. Recent methodologies focus on efficiency, substrate scope, and the elucidation of reaction mechanisms, highlighting the versatility and innovation in generating these complex structures from simpler molecules (Li et al., 2023).
Molecular Structure Analysis
X-ray crystallography studies provide insights into the molecular structure of 6-azabicyclo[3.1.0]hexane derivatives, revealing their boat conformation and the equatorial positioning of substituent groups on the heterocycle. This structural information is crucial for understanding the reactivity and physical properties of these compounds (Trefonas & Sato, 1966; Zacharis & Trefonas, 1968).
Chemical Reactions and Properties
6-Azabicyclo[3.1.0]hexane derivatives undergo a variety of chemical reactions, including cyclopropanation, ring expansion, and rearrangements, which are instrumental in the synthesis of pharmacologically active compounds. Their reactivity is influenced by the strain within the bicyclic framework and the presence of the nitrogen atom, which can participate in or influence various reaction pathways (Jida, Guillot, & Ollivier, 2007).
Scientific Research Applications
Selective Triple Reuptake Inhibitor : A derivative of 6-Azabicyclo[3.1.0]hexane is recognized as a potent and selective triple reuptake inhibitor with good developability characteristics, excellent bioavailability, and brain penetration, suggesting potential applications in neurological and psychiatric disorders (Micheli et al., 2010).
Intermediate for Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols serve as versatile intermediates for the asymmetric synthesis of pharmacologically active products, indicating its role in creating diverse and complex molecules (Jida et al., 2007).
DGAT-1 Inhibition : A derivative showed good in vitro activity toward human DGAT-1 and reduced plasma triglyceride levels after oral administration in mice, presenting a potential pathway for treating metabolic disorders (Han et al., 2015).
Synthesis of Novel Compounds : The compound is a key part of a method for synthesizing novel 5-substituted 2-azabicyclo[3.1.0]hexanes, which have potential in various biological applications (Adamovskyi et al., 2014).
Potential Antitussive and Hypoglycemic Drugs : Though 6-substituted derivatives did not show antiproliferative activity, they could be of interest as potential antitussive and hypoglycemic drugs (Bardasov et al., 2020).
Biological Activity of Ficellomycin : The 1-azabicyclo[3.1.0]hexane ring in ficellomycin is crucial for its biological activity against bacteria, fungi, and tumors through DNA alkylation (Kurosawa et al., 2020).
Treatment of Pruritus in Dogs : 3-Azabicyclo[3.1.0]hexane compounds were designed as novel achiral μ opioid receptor ligands for this purpose (Lunn et al., 2012).
Antimalarial and Antimycobacterial Activities : Derivatives show activities against malaria, mycobacteria, and cytotoxic activities against Vero cells (Ningsanont et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-azabicyclo[3.1.0]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-4-5(3-1)6-4/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXVYUZDVBWITQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595150 | |
Record name | 6-Azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azabicyclo[3.1.0]hexane | |
CAS RN |
285-63-2 | |
Record name | 6-Azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-azabicyclo[3.1.0]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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